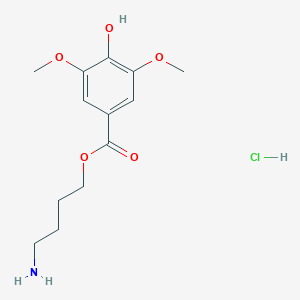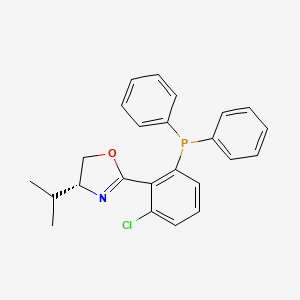
(R)-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral organophosphorus compound It is characterized by the presence of a phosphine group, a chloro-substituted aromatic ring, and an oxazoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from amino alcohols and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the Phosphine Group: The diphenylphosphino group can be introduced via a palladium-catalyzed coupling reaction.
Chlorination: The chloro group is usually introduced through electrophilic aromatic substitution using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The phosphine group can be oxidized to form phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxazoline ring can undergo reduction to form amino alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: This compound can be used as a ligand in transition metal catalysis, particularly in asymmetric hydrogenation and cross-coupling reactions.
Asymmetric Synthesis: Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology and Medicine
Drug Development: Potential use in the synthesis of chiral drugs and pharmaceuticals.
Biological Probes: Can be used to study enzyme mechanisms and protein-ligand interactions.
Industry
Material Science:
Mechanism of Action
The mechanism by which ®-2-(2-Chloro-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects typically involves coordination to a metal center in catalytic processes. The phosphine group acts as a strong electron-donating ligand, stabilizing the metal center and facilitating various catalytic cycles. The chiral oxazoline ring can induce asymmetry in the reaction, leading to the formation of enantiomerically enriched products.
Comparison with Similar Compounds
Similar Compounds
®-2-(2-Bromo-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure with a bromo substituent instead of chloro.
®-2-(2-Methyl-6-(diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure with a methyl substituent instead of chloro.
Uniqueness
Chloro Substituent: The presence of a chloro group can influence the electronic properties and reactivity of the compound, making it unique compared to its bromo or methyl analogs.
Chiral Center: The specific configuration ® of the chiral center can lead to different stereochemical outcomes in asymmetric synthesis.
Properties
IUPAC Name |
[3-chloro-2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-diphenylphosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClNOP/c1-17(2)21-16-27-24(26-21)23-20(25)14-9-15-22(23)28(18-10-5-3-6-11-18)19-12-7-4-8-13-19/h3-15,17,21H,16H2,1-2H3/t21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRFODUDIYTCE-NRFANRHFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1COC(=N1)C2=C(C=CC=C2Cl)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClNOP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
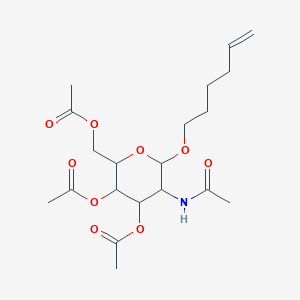
![2-(Methoxymethyl)thiazolo[4,5-c]pyridine](/img/structure/B8137866.png)
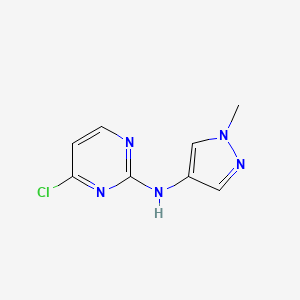


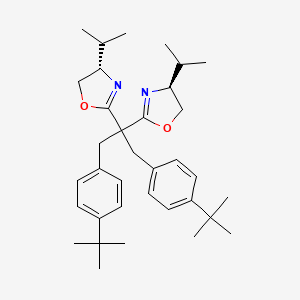

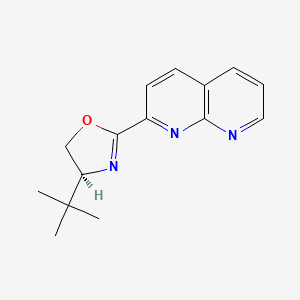
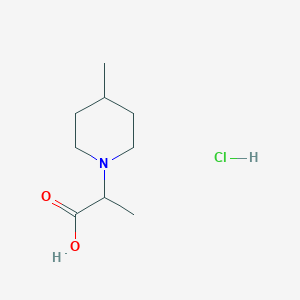


![5,5-Dimethyl-2,6-diazaspiro[3.4]octan-7-one 4-methylbenzenesulfonate](/img/structure/B8137928.png)
![((1R,5S)-3-Oxabicyclo[3.1.0]hexan-1-yl)methanamine hydrochloride](/img/structure/B8137935.png)
